3-(4-Methoxyphenyl)propanohydrazide

Description

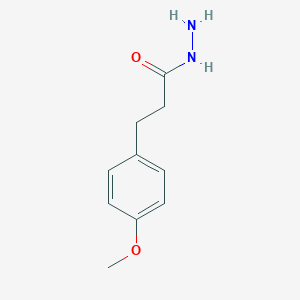

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZQOADVWOLSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395151 | |

| Record name | 3-(4-methoxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121670-33-5 | |

| Record name | 3-(4-methoxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propanohydrazide: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)propanohydrazide, a key intermediate in the synthesis of diverse, biologically active heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and its pivotal role as a scaffold in medicinal chemistry.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 121670-33-5 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | Not explicitly stated in the searched results. Analogous compounds like 3-(4-hydroxyphenyl)propanohydrazide have a melting point of 223 °C. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol. | |

| Boiling Point | Data not available. |

Structural Information:

-

SMILES: COc1ccc(CCC(=O)NN)cc1

-

InChI: 1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)

-

InChI Key: BFZQOADVWOLSQE-UHFFFAOYSA-N

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 3-(4-methoxyphenyl)propanoate.

A robust and high-yielding synthesis protocol has been reported, achieving a 93% yield.[1]

Synthesis Workflow Diagram

Experimental Protocol:

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-(4-methoxyphenyl)propanoate with an excess of hydrazine hydrate.

-

Step 2: Heating: Heat the reaction mixture to a temperature between 110-120 °C.

-

Step 3: Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

-

Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess hydrazine hydrate is removed under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

While specific spectra for the title compound were not found in the search results, typical spectroscopic data for similar hydrazide structures are provided for reference.

¹H NMR Spectroscopy (Expected Signals):

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methylene protons of the propane chain, the methoxy group protons, and the protons of the hydrazide moiety.

¹³C NMR Spectroscopy (Expected Signals):

The carbon NMR spectrum will display signals corresponding to the carbons of the benzene ring, the propane chain, the methoxy group, and the carbonyl carbon of the hydrazide.

Infrared (IR) Spectroscopy (Expected Bands):

The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the hydrazide group, C=O stretching of the carbonyl group, C-O stretching of the methoxy group, and aromatic C-H stretching.

Role as a Versatile Synthetic Intermediate

This compound serves as a crucial building block for the synthesis of a variety of heterocyclic compounds with significant biological activities.[2] Its bifunctional nature, possessing both a nucleophilic hydrazide group and an aromatic ring that can be further functionalized, allows for diverse chemical transformations.

Sources

- 1. Journal of the Chemical Society, Perkin Transactions 1 Home-Perkin Transactions 1 ceased publication in 2002. Organic & Biomolecular Chemistry is the RSC's journal for high-quality, original organic chemistry research. [pubs.rsc.org]

- 2. Journal of The Chemical Society-perkin Transactions 1 | 26910 Publications | 336032 Citations | Top authors | Related journals [scispace.com]

An In-Depth Technical Guide to the Molecular Structure of 3-(4-Methoxyphenyl)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazide Moiety

Hydrazides are a class of organic compounds with the general structure R-C(=O)NHNH2. They are notable for their role as key intermediates in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The compound 3-(4-Methoxyphenyl)propanohydrazide, in particular, serves as a valuable building block in medicinal chemistry and drug discovery. Its structure combines a methoxy-substituted aromatic ring with a flexible propanohydrazide chain, offering multiple points for chemical modification and interaction with biological targets. Understanding its precise molecular architecture is paramount for designing new derivatives with tailored pharmacological profiles.

Molecular Structure and Identification

The definitive identification of this compound relies on a combination of techniques that elucidate its connectivity, elemental composition, and three-dimensional arrangement.

Fundamental Properties

A summary of the key identifiers for this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | |

| CAS Number | 121670-33-5 | [1] |

| SMILES | COc1ccc(CCC(=O)NN)cc1 | |

| InChI Key | BFZQOADVWOLSQE-UHFFFAOYSA-N |

Crystallographic Analysis: The Definitive 3D Structure

The most unambiguous depiction of the molecular structure comes from single-crystal X-ray diffraction analysis. A study by Qadeer et al. (2007) provides the crystal structure of this compound, offering precise bond lengths, bond angles, and conformational details.

Key findings from the crystallographic data include:

-

The hydrazide group (-C(=O)NHNH₂) is planar.

-

There is a significant dihedral angle of 81.27 (3)° between the plane of the hydrazide group and the benzene ring. This twisted conformation is a critical feature of its three-dimensional structure.

-

The crystal packing is stabilized by intermolecular hydrogen bonds of the N-H···O and N-H···N type.

The following diagram illustrates the logical flow from compound identification to detailed structural analysis.

Caption: Workflow for the structural elucidation of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through the hydrazinolysis of the corresponding methyl ester. This method is efficient and yields the product in high purity after appropriate workup and recrystallization.

Causality of Experimental Choices

The choice of reacting a methyl ester with hydrazine hydrate is based on the high nucleophilicity of hydrazine and the good leaving group potential of the methoxide ion from the ester. The reaction is typically carried out in a protic solvent like ethanol to facilitate the solubility of both reactants and is driven to completion by refluxing, which provides the necessary activation energy. The use of an excess of hydrazine hydrate can also help to drive the equilibrium towards the product.

Detailed Experimental Protocol

The following protocol is a synthesis of established methods and best practices.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser, add methyl 3-(4-methoxyphenyl)propanoate (1 equivalent).

-

Add absolute ethanol as the solvent.

-

Add hydrazine hydrate (80% solution, excess) to the flask.

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 110-120°C) with constant stirring.[2]

-

Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

The resulting solid residue is then filtered and washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

Step 4: Purification

-

Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.

-

Dry the crystals under vacuum. A yield of approximately 93% can be expected.[2]

The following diagram illustrates the synthesis workflow.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a suite of spectroscopic techniques. The data presented below serve as a benchmark for researchers to validate their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ) and Splitting Patterns:

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Methylene Protons (-CH₂-CH₂-): Two triplets, one for the methylene group adjacent to the aromatic ring (Ar-CH₂) and one for the methylene group adjacent to the carbonyl group (-CH₂-C=O), typically in the range of δ 2.5-3.0 ppm.

-

Hydrazide Protons (-NH-NH₂): Broad singlets that can appear over a wide range and may exchange with D₂O.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): In the range of δ 170-175 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.

-

Methoxy Carbon (-OCH₃): Around δ 55 ppm.

-

Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between δ 25-40 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a broader band for the -NH- group.

-

C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H Bending (Amide II): An absorption band around 1580-1620 cm⁻¹.

-

C-O Stretching (Aryl Ether): A strong band around 1240-1260 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Bending: A strong band around 830 cm⁻¹ characteristic of a 1,4-disubstituted benzene ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

-

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Key Fragment Ions:

-

Loss of the hydrazide group (-NHNH₂) to give a fragment at m/z = 163.

-

A prominent peak at m/z = 121, corresponding to the 4-methoxybenzyl cation, formed by cleavage of the bond between the two methylene groups. This is often the base peak.

-

Other fragments corresponding to the loss of CO, OCH₃, and parts of the propyl chain.

-

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, grounded in crystallographic evidence and supported by a comprehensive discussion of its synthesis and spectroscopic characterization. The provided protocols and expected analytical data serve as a reliable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident synthesis, identification, and further utilization of this important chemical intermediate.

References

-

Qadeer, G., Rama, N. H., Malik, M. A., & Raftery, J. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3061. [Link]

- Prata, J. V., Clemente, D. S., Prabhakar, S., Lobo, A. M., Mourato, I., & Branco, P. S. (2002). Journal of the Chemical Society, Perkin Transactions 1, (4), 513-528.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Safety and Handling of 3-(4-Methoxyphenyl)propanohydrazide

This guide provides comprehensive safety and handling protocols for 3-(4-Methoxyphenyl)propanohydrazide, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identification and Properties

This compound is a hydrazide derivative that serves as a valuable intermediate in the synthesis of various biologically active compounds.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3][4] |

| Molecular Weight | 194.23 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| CAS Number | 5271-44-3 | [5] |

| SMILES String | COc1ccc(CCC(=O)NN)cc1 | [2] |

| InChI Key | BFZQOADVWOLSQE-UHFFFAOYSA-N | [2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

GHS Pictogram:

-

GHS07: Exclamation Mark[2]

-

-

Signal Word: Warning[2]

-

Hazard Statements:

-

H302: Harmful if swallowed[2]

-

-

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)[2]

-

It is crucial to recognize that while the primary classification points to acute oral toxicity, all hydrazide derivatives should be handled with caution due to the potential for other health effects. Hydrazine and its derivatives are known to be toxic, and some are suspected carcinogens.[6][7] Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin contact—is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or aerosols.[8][9]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or splash-proof goggles. A face shield should be worn over safety glasses when there is a significant risk of splashing.[7] | To protect the eyes from dust particles and accidental splashes of solutions containing the compound. |

| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[11][12] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated. | To prevent skin contact. Double gloving is recommended for enhanced protection during high-risk procedures. |

| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7][11][12] For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron over the lab coat is advised.[13][14] | To protect the skin from accidental spills and contamination. |

| Respiratory Protection | Generally not required when working in a certified chemical fume hood.[9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[12] | To prevent the inhalation of airborne particles. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidents and ensure the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][10][11] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][15]

-

Grounding: For transfers involving larger quantities of the solid, grounding and bonding may be necessary to prevent static discharge, although this is more critical for flammable liquids.[11]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[10][11][15]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[6][7][15]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Accidental Release and Spill Response

In the event of a spill, a calm and methodical response is crucial to mitigate the hazard effectively.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.[7][11] Restrict access to the spill site.

-

Personal Protection: Before attempting cleanup, don the appropriate PPE as outlined in Section 3.2.[11]

-

Containment: For solid spills, carefully cover with an absorbent material to prevent the dust from becoming airborne.

-

Collection: Gently sweep or scoop the spilled material into a suitable, labeled container for hazardous waste. Avoid creating dust.[5]

-

Decontamination: Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials for disposal as hazardous waste.[10]

-

Waste Disposal: Dispose of the collected waste in accordance with institutional and local regulations.[5]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical. Always seek medical attention after any exposure.[10][16][17][18]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air at once.[10][17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[10][17] Seek immediate medical attention.[7][17] |

| Skin Contact | Immediately remove contaminated clothing.[7][16] Flush the affected skin with plenty of water for at least 15 minutes.[16] If irritation persists, get medical attention.[10][16] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][16][17] Remove contact lenses if present and easy to do.[5][19] Seek immediate medical attention.[7][17] |

| Ingestion | Do NOT induce vomiting.[5][10] If the person is conscious and alert, give two glasses of water to drink.[10] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[5][17] |

First Aid Response Logic

Caption: Decision-making process for first aid response.

Fire-Fighting Measures

While this compound is a solid, it is important to be prepared for its involvement in a fire.

-

Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide to extinguish a fire.[10]

-

Hazardous Combustion Products: In a fire, this compound may produce hazardous combustion products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10][20]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[10]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Collect waste in clearly labeled, sealed containers.[8]

-

Regulations: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[11][20]

Toxicological Information

The primary known toxicological effect is acute oral toxicity (Category 4), indicating that it is harmful if swallowed.[2] As a hydrazide derivative, there may be other potential health effects that have not been fully investigated. It is prudent to handle this compound as potentially having long-term health effects, including carcinogenicity, until more data is available.[6][7]

References

- This compound AldrichCPR | Sigma-Aldrich. (n.d.).

- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.).

- This compound | C10H14N2O2 | CID 3694526 - PubChem. (n.d.).

- This compound. (n.d.).

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).

- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem. (n.d.).

- Hydrazine - Risk Management and Safety. (n.d.).

- First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety. (2022, January 31).

- Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. (n.d.).

- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

- 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem. (n.d.).

- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).

- sigma-aldrich. (2014, December 11).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 23).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. (2020, November 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, January 2).

- Chemical Safety: Personal Protective Equipment. (n.d.).

- This compound (C10H14N2O2) - PubChemLite. (n.d.).

- 121670-33-5|3-(4-Methoxyphenyl)propanehydrazide|BLD Pharm. (n.d.).

- This compound synthesis - ChemicalBook. (n.d.).

- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. (n.d.).

- Decoding SDS Series Section 4: First-Aid Measures - Chemtek, Inc. (2019, December 11).

- This compound - Sci-Hub. (n.d.).

- 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde | C10H12O3 | CID 529899 - PubChem. (n.d.).

- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).

- How to Choose PPE for Chemical Work. (2025, October 23).

Sources

- 1. sci-hub.se [sci-hub.se]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C10H14N2O2 | CID 3694526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. canbipharm.com [canbipharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. safety.charlotte.edu [safety.charlotte.edu]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]

- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 18. chemtekinc.com [chemtekinc.com]

- 19. webgate.ec.europa.eu [webgate.ec.europa.eu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Therapeutic Potential of 3-(4-Methoxyphenyl)propanohydrazide: A Technical Guide to Target Identification and Validation

Abstract

Derivatives of the hydrazide scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.[1] This technical guide focuses on 3-(4-Methoxyphenyl)propanohydrazide, a molecule of significant interest due to the established antioxidant and anticancer properties of its structural analogues. While preliminary studies on related compounds have shown cytotoxicity against cancer cell lines such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), the precise molecular targets of the parent compound remain to be elucidated. This document provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic targets of this compound. We will delve into a rationale-driven approach, beginning with in-silico target prediction to generate initial hypotheses, followed by detailed, field-proven experimental workflows for target validation and mechanistic investigation. The overarching goal is to provide a robust roadmap for uncovering the therapeutic utility of this promising small molecule.

Introduction: The Therapeutic Promise of Hydrazide Derivatives

The hydrazide functional group is a key pharmacophore in a variety of clinically used drugs, exhibiting activities ranging from antimicrobial and anticonvulsant to anti-inflammatory and anticancer.[1] The versatility of this scaffold allows for diverse chemical modifications, leading to a wide array of pharmacological profiles. The methoxyphenyl moiety is also a common feature in many biologically active compounds, contributing to interactions with various biological targets. The combination of these two structural features in this compound suggests a high potential for therapeutic relevance.

Studies on derivatives of the closely related 3-[(4-Methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant and anticancer activities.[2][3] Some of these derivatives exhibited antioxidant capacities exceeding that of the well-known antioxidant, ascorbic acid.[2][3] Furthermore, their cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines point towards potential applications in oncology.[2][3] However, a critical knowledge gap exists regarding the specific molecular machinery that this compound interacts with to exert its biological effects. This guide aims to bridge that gap by outlining a systematic approach to target identification and validation.

In-Silico Target Prediction: A Hypothesis-Generating Engine

Given the absence of direct experimental data on the molecular targets of this compound, a logical and resource-efficient starting point is the use of in-silico target prediction methods. These computational approaches leverage vast databases of known protein-ligand interactions and chemical similarity principles to predict potential biological targets for a small molecule of interest.

Rationale for In-Silico Approach

The core principle behind ligand-based target prediction is that structurally similar molecules are likely to have similar biological targets. By comparing the 2D and 3D structure of this compound to libraries of bioactive compounds with known targets, we can generate a ranked list of putative protein interactions. This hypothesis-driven approach allows for the prioritization of experimental resources towards the most probable targets.

Recommended In-Silico Tools and Databases

Several robust and publicly accessible web servers can be utilized for this purpose. For this guide, we recommend a combined approach using multiple platforms to increase the confidence in the predictions.

| Tool/Database | Website | Key Features |

| SwissTargetPrediction | [Link] | Predicts targets based on a combination of 2D and 3D similarity to known ligands. Provides a user-friendly interface and detailed results with links to target information.[4] |

| ChEMBL | [Link] | A large, manually curated database of bioactive molecules with drug-like properties. Can be searched by chemical structure to find compounds with similar structures and their associated biological data.[5] |

| PubChem | [Link] | A comprehensive public repository for information on chemical substances and their biological activities. Can be used to find structurally similar compounds and their documented biological roles. |

| TargetHunter | [Link] | Implements an algorithm that associates targets with the most similar counterparts of a query molecule from chemogenomic databases.[6] |

In-Silico Workflow

The following diagram illustrates a recommended workflow for in-silico target prediction of this compound.

Caption: Potential modulation of the Keap1-Nrf2 antioxidant response pathway.

Cancer-Related Signaling Pathways

The observed cytotoxicity in cancer cell lines suggests interference with pathways critical for cancer cell survival and proliferation. One potential target, based on literature for related scaffolds, is the caspase cascade.

Caption: Hypothetical activation of the caspase-mediated apoptotic pathway.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the identification and validation of the therapeutic targets of this compound. By integrating in-silico prediction with robust experimental validation, researchers can efficiently navigate the early stages of drug discovery for this promising compound. The proposed workflows are designed to be adaptable and can be tailored based on the specific targets that are identified. Successful validation of a target will pave the way for lead optimization, preclinical studies, and ultimately, the potential development of a novel therapeutic agent for diseases such as cancer or conditions associated with oxidative stress.

References

-

Al-Blewi, F. F., Al-Otaibi, T. M., El-Sayed, M. A. A., & Al-Shaalan, N. H. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

-

The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. [Link]

-

Al-Blewi, F. F., Al-Otaibi, T. M., El-Sayed, M. A. A., & Al-Shaalan, N. H. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed, 25(13), 2980. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

-

Mendez, D., Gaulton, A., Bento, A. P., Chambers, J., De Veij, M., Félix, E., Magariños, M. P., Mosquera, J. F., Mutowo, P., Nowotka, M., Gordillo-Marañón, M., Hunter, F., Junco, S. A., & Leach, A. R. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic acids research, 47(D1), D930–D940. [Link]

-

Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Stankiewicz, M., & Piatkowska-Jakubas, B. (2009). Caspase-8 and Cancer. Atlas of Genetics and Cytogenetics in Oncology and Haematology, 13(4). [Link]

-

Reuter, S., Gupta, S. C., Chaturvedi, M. M., & Aggarwal, B. B. (2010). Oxidative stress, inflammation, and cancer: How are they linked?. Free radical biology & medicine, 49(11), 1603–1616. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Caspase-8 as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bio.tools [bio.tools]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

In silico prediction of 3-(4-Methoxyphenyl)propanohydrazide bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 3-(4-Methoxyphenyl)propanohydrazide Bioactivity

Authored by: A Senior Application Scientist

Foreword: The Imperative of Predictive Bioactivity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a chemical entity to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate.[1] The paradigm has shifted from serendipitous discovery and exhaustive high-throughput screening to a more rational, predictive approach. In silico methodologies are at the vanguard of this revolution, offering the ability to simulate, model, and predict the biological activity of compounds before they are ever synthesized.[2][3][4] This guide focuses on a specific molecule of interest, this compound, a compound belonging to the versatile hydrazide class. Hydrazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] Specifically, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated notable antioxidant and anticancer activities.[8][9]

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing a comprehensive in silico workflow to predict and characterize the bioactivity of this compound. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Section 1: Compound Profile: this compound

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C10H14N2O2

-

PubChem CID: 3694526[10]

The structure features a methoxyphenyl group connected to a propanohydrazide moiety. The hydrazide group (-CONHNH2) is a critical pharmacophore, known to be a precursor for numerous bioactive heterocyclic compounds and a key feature in drugs like isoniazid and iproniazid.[5][11] The planarity of the hydrazide group and its orientation relative to the benzene ring are key structural characteristics.[12]

Section 2: The Integrated In Silico Bioactivity Prediction Workflow

The prediction of a compound's bioactivity is not a monolithic task but rather a multi-faceted investigation. A robust in silico workflow integrates various computational techniques to build a holistic profile of the molecule's potential interactions with biological systems.[13] This integrated approach allows for cross-validation of findings and a more confident prioritization of compounds for experimental testing.

Caption: The workflow for developing a QSAR model.

Pharmacophore Modeling

Expertise & Experience: A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. [14][15]Pharmacophore modeling is a powerful tool for virtual screening and lead optimization, allowing for the identification of novel scaffolds that fit the required interaction pattern. [16][17] Trustworthiness: A well-defined pharmacophore model should be able to distinguish between active and inactive compounds. Its validity is confirmed by screening a database containing known actives and decoys and assessing its enrichment factor.

Experimental Protocol: Ligand-Based Pharmacophore Generation

-

Training Set Preparation:

-

Objective: Select a set of structurally diverse and highly active compounds.

-

Procedure:

-

From the literature or internal databases, select 5-10 active ligands that are known to bind to the same target.

-

Generate low-energy 3D conformations for each ligand using software like Discovery Studio or LigPrep.

-

-

-

Feature Identification and Model Generation:

-

Objective: Identify common chemical features and generate pharmacophore hypotheses.

-

Procedure:

-

Use a pharmacophore modeling program (e.g., Discovery Studio, Phase, Pharmit) to identify common features such as Hydrogen Bond Acceptors/Donors, Hydrophobic regions, Aromatic Rings, and Positive/Negative Ionizable groups. [14][15][18] 2. The software will align the training set molecules and generate a set of pharmacophore hypotheses, ranked by a score that reflects how well they map the features of the active compounds.

-

-

-

Model Validation:

-

Objective: Ensure the best pharmacophore model is statistically significant and can select active compounds from a database.

-

Procedure:

-

Prepare a test set containing other known active compounds and a larger set of presumed inactive compounds (decoys).

-

Use the top-ranked pharmacophore hypothesis as a 3D query to screen the test set database.

-

A good model will have a high hit rate for active compounds and a low hit rate for inactive ones.

-

-

Section 4: Structure-Based In Silico Approaches

When the 3D structure of a biological target is available (from X-ray crystallography, NMR, or homology modeling), structure-based methods can provide detailed insights into the ligand-protein interactions. [19]

Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score. [20][21]It is a fundamental tool for hit identification and lead optimization, allowing for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. [19][22] Trustworthiness: The reliability of a docking protocol is established by its ability to reproduce the known binding pose of a co-crystallized ligand (re-docking). The scoring function should also be able to rank known active compounds higher than inactive ones.

Experimental Protocol: Molecular Docking of this compound

-

Target and Ligand Preparation:

-

Objective: Prepare the protein and ligand structures for the docking simulation.

-

Procedure:

-

Protein: Download the 3D structure of a potential target protein (e.g., a kinase, an enzyme implicated in cancer) from the Protein Data Bank (PDB). [21]Using software like AutoDock Tools or UCSF Chimera, remove water molecules, add polar hydrogens, and assign partial charges. [23] 2. Ligand: Obtain the 3D structure of this compound from PubChem or draw it using a chemical sketcher. Optimize its geometry and assign charges.

-

-

-

Binding Site Definition (Grid Generation):

-

Objective: Define the search space for the docking algorithm on the target protein.

-

Procedure:

-

-

Running the Docking Simulation:

-

Objective: Sample different conformations and orientations of the ligand within the binding site.

-

Procedure:

-

Use a docking program like AutoDock Vina. The search algorithm (e.g., Lamarckian Genetic Algorithm) will explore possible binding poses. [24] 2. The scoring function will evaluate each pose and estimate its binding affinity (in kcal/mol).

-

-

-

Analysis of Results:

-

Objective: Analyze the predicted binding poses and scores to understand the interaction.

-

Procedure:

-

Examine the top-ranked poses. The pose with the lowest binding energy is considered the most favorable. [21] 2. Use visualization software (e.g., PyMOL, Discovery Studio) to view the docked complex.

-

Identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts between the ligand and protein residues.

-

-

Caption: A streamlined workflow for molecular docking.

Section 5: Predicting Drug-Likeness and ADMET Properties

Expertise & Experience: A compound's biological activity is only one piece of the puzzle. Its potential as a drug is heavily dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. [25][26]Predicting these properties early can prevent late-stage failures in drug development. [1][27] Trustworthiness: ADMET prediction tools are typically built on large datasets of experimental data. While not a substitute for in vitro testing, they provide crucial flags for potential liabilities. Using a consensus of multiple prediction tools can increase confidence in the results. [25][28]

Protocol: In Silico ADMET and Drug-Likeness Assessment

-

Input Preparation:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

-

Prediction using Web Servers:

-

Analysis of Key Parameters:

-

Compile the results into a table and analyze the key properties.

-

Data Presentation: Predicted ADMET Profile for this compound

| Property Category | Parameter | Predicted Value/Status | Implication |

| Physicochemical | Molecular Weight | ~194 g/mol | Well within Lipinski's rule of five (<500) |

| LogP (Lipophilicity) | ~1.0-1.5 | Good balance for solubility and permeability | |

| TPSA (Polar Surface Area) | ~60-70 Ų | Likely good oral bioavailability (<140 Ų) | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Favorable for oral absorption |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Borderline/No | May or may not cross the blood-brain barrier | |

| CYP Inhibitor (e.g., 2D6) | Probable Inhibitor | Potential for drug-drug interactions | |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

Note: The values in this table are hypothetical and for illustrative purposes. They would be generated by running the actual compound through predictive software.

Section 6: Conclusion and Future Directions

This guide has outlined a multi-pronged in silico strategy for predicting the bioactivity of this compound. By integrating ligand-based methods like QSAR and pharmacophore modeling with structure-based approaches such as molecular docking, we can generate robust, testable hypotheses about the compound's potential targets and mechanisms of action. The concurrent prediction of ADMET properties provides a crucial filter, ensuring that efforts are focused on compounds with favorable drug-like characteristics.

The true power of this workflow lies in its ability to guide and prioritize experimental research. [29]The predictions made—whether a high binding affinity for a specific cancer target or a pharmacophore that matches known anti-inflammatory agents—serve as the foundation for targeted in vitro and in vivo validation. This synergy between computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

-

A. de Cássia Pereira de Lima, M. de Fátima de Oliveira, & T. G. da Silva. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

-

S. Rollas & S. G. Küçükgüzel. (2007). Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. [Link]

-

C. Nantasenamat, C. Isarankura-Na-Ayudhya, & V. Prachayasittikul. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. [Link]

-

ChemNotepad. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. ChemNotepad. [Link]

-

C. Nantasenamat, C. Isarankura-Na-Ayudhya, & V. Prachayasittikul. (2010). Advances in computational methods to predict the biological activity of compounds. Semantic Scholar. [Link]

-

C. Nantasenamat, C. Isarankura-Na-Ayudhya, & V. Prachayasittikul. (2010). Advances in computational methods to predict the biological activity of compounds. Taylor & Francis Online. [Link]

-

A. K. Basak, S. Rawat, & S. C. Mandal. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

-

V. J. Negi, A. K. Sharma, J. S. Negi, & V. Ram. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

-

A. K. Basak, S. Rawat, & S. C. Mandal. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

-

Drug Design Org. (n.d.). QSAR. Drug Design Org. [Link]

-

S. Kalyaanamoorthy & Y. P. P. Chen. (2011). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

-

V. J. Negi, A. K. Sharma, J. S. Negi, & V. Ram. (2012). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]

-

A. K. Basak, S. Rawat, & S. C. Mandal. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

-

A. K. Basak, S. Rawat, & S. C. Mandal. (2021). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

-

G. Ecker, A. G. Atanasov, & D. M. C. Nguyen. (2022). Bioactivity descriptors for in vivo toxicity prediction: now and the future. Taylor & Francis Online. [Link]

-

Fiveable. (n.d.). Pharmacophore modeling. Fiveable. [Link]

-

The_Lab_Wiki. (n.d.). What are the steps of QSAR based drug design? Quora. [Link]

-

P. Prajapati, P. Shrivastav, J. Prajapati, & B. Prajapati. (2024). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Bentham Science. [Link]

-

KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

-

V. M. G. Georgieva, A. Z. Zheleva-Dimitrova, & A. A. Bijev. (2022). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. PubMed Central. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

-

G. Lesytė, J. Dringelis, & S. Tumkevičius. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

-

A. Jain, A. K. Singh, & S. C. Mandal. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. [Link]

-

Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

-

Dr. A. S. S. S. Guhan. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

-

S. K. Kashaw. (2019). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

ResearchGate. (n.d.). General Steps of Developing QSAR Models. ResearchGate. [Link]

-

S. Karak, S. Kumar, & S. C. Mandal. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. NIH. [Link]

-

Optibrium. (2025). How to build a better QSAR model. YouTube. [Link]

-

M. P. Costanzo, A. Z. Z. Zheleva-Dimitrova, & A. A. Bijev. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

-

S. Kumar, S. Karak, & S. C. Mandal. (2021). Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). MDPI. [Link]

-

A. Jain, A. K. Singh, & S. C. Mandal. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

-

J. H. Kim, J. H. Lee, & S. H. Kim. (2023). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. [Link]

-

A. Jain, A. K. Singh, & S. C. Mandal. (2025). Design, synthesis, and in-silico studies of hydrazide-hydrazone linked coumarin glycoconjugates with possible antiproliferative activity. PubMed. [Link]

-

A. K. Basak, S. Rawat, & S. C. Mandal. (2022). A contemporary review on the important role of in silico approaches for managing different aspects of COVID-19 crisis. PubMed Central. [Link]

-

G. Lesytė, J. Dringelis, & S. Tumkevičius. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

-

Sci-Hub. (n.d.). This compound. Sci-Hub. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

S. C. S. R. T. College of Pharmacy. (n.d.). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. ResearchGate. [Link]

-

ChemSrc. (n.d.). This compound. ChemSrc. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in computational methods to predict the biological activity of compounds | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C10H14N2O2 | CID 3694526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-hub.se [sci-hub.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 15. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 16. fiveable.me [fiveable.me]

- 17. columbiaiop.ac.in [columbiaiop.ac.in]

- 18. m.youtube.com [m.youtube.com]

- 19. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. KBbox: Methods [kbbox.h-its.org]

- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 22. A contemporary review on the important role of in silico approaches for managing different aspects of COVID-19 crisis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

- 25. tandfonline.com [tandfonline.com]

- 26. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 27. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 28. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Topic: 3-(4-Methoxyphenyl)propanohydrazide as a Precursor for Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Precursor

In the landscape of medicinal chemistry and organic synthesis, the identification and utilization of versatile molecular scaffolds are paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals and biologically active agents, owing to their unique ability to engage with biological targets through a variety of interactions.[1][2] 3-(4-Methoxyphenyl)propanohydrazide has emerged as a particularly valuable and strategic precursor in this domain.[3][4] Its structure combines a flexible propanohydrazide chain—rich in nucleophilic sites—with a methoxyphenyl group, a common motif in pharmacologically active molecules that can influence properties like lipophilicity and metabolic stability.

This guide, written from the perspective of a Senior Application Scientist, moves beyond simple reaction lists. It aims to provide a deep, mechanistic understanding of how this compound can be rationally transformed into diverse and medicinally relevant heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will explore the causality behind experimental choices, provide validated protocols, and illustrate the logical flow of these synthetic transformations.

Part 1: Synthesis of the Core Precursor: this compound

The journey into complex heterocycles begins with the reliable synthesis of the starting hydrazide. The most common and efficient method is a two-step sequence starting from the commercially available 3-(4-methoxyphenyl)propanoic acid. This approach ensures high purity and good yield, which are critical for subsequent multi-step syntheses.

The first step is a classic Fischer esterification, where the carboxylic acid is converted to its methyl ester. This is not merely a preparatory step; it serves to activate the carbonyl group for the subsequent nucleophilic attack by hydrazine. The second step, hydrazinolysis, involves the displacement of the methoxy group of the ester by hydrazine hydrate to form the stable hydrazide.[5]

Visualizing the Synthesis Workflow

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Methyl 3-(4-methoxyphenyl)propanoate

-

To a solution of 3-(4-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification.

Step 2: this compound [5]

-

Dissolve the crude methyl 3-(4-methoxyphenyl)propanoate from the previous step in ethanol (60 mL).

-

Add hydrazine monohydrate (8.1 mL, 166.5 mmol, 3.0 equiv) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated solution into ice-cold water (200 mL) with stirring.

-

A white solid will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford pure this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [6][7][8] |

| Molecular Weight | 194.23 g/mol | [6][7] |

| CAS Number | 121670-33-5 | [6] |

| Appearance | White solid | [5] |

Part 2: Transformation into Key Heterocyclic Scaffolds

The true utility of this compound lies in the reactivity of its hydrazide functional group (-CONHNH₂). The terminal -NH₂ group is a potent nucleophile, while the adjacent nitrogen can also participate in cyclization reactions. This dual reactivity allows for the construction of a wide array of five-membered heterocyclic rings.

Synthesis of Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Ruxolitinib.[9] The classical synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] A highly effective variation for this precursor involves reaction with a chalcone, an α,β-unsaturated ketone, which first forms a pyrazoline that can be subsequently oxidized.

Reaction Causality: The reaction is initiated by the nucleophilic attack of the terminal -NH₂ of the hydrazide onto the β-carbon of the chalcone (Michael addition), followed by intramolecular cyclization via condensation between the remaining -NH- group and the ketone carbonyl.

Visualizing Pyrazole Synthesis

Caption: General workflow for the synthesis of pyrazoles from the precursor.

Experimental Protocol: Synthesis of a Pyrazoline Derivative[12]

-

In a round-bottom flask, dissolve this compound (1.94 g, 10 mmol) and an appropriately substituted chalcone (e.g., (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one) (10 mmol) in glacial acetic acid (40 mL).

-

Reflux the mixture for 6-8 hours. Monitor the reaction via TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (150 mL).

-

Collect the resulting precipitate by filtration, wash thoroughly with water to remove residual acetic acid, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.

-

Note: For conversion to the aromatic pyrazole, the isolated pyrazoline can be heated in a solvent like DMSO under an oxygen atmosphere.

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a valued bioisostere for ester and amide groups, enhancing metabolic stability and modulating polarity in drug candidates.[12] The most reliable synthesis from a hydrazide involves a two-step, one-pot sequence: N-acylation followed by cyclodehydration.[13][14]

Reaction Causality: The hydrazide is first acylated by a carboxylic acid derivative (often an acid chloride or another activated form) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which facilitates the intramolecular cyclization by eliminating a molecule of water to form the stable aromatic oxadiazole ring.[13]

Visualizing 1,3,4-Oxadiazole Synthesis

Caption: Pathway for 1,3,4-oxadiazole synthesis via cyclodehydration.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative[14]

-

Combine this compound (1.94 g, 10 mmol) and a selected aromatic carboxylic acid (10 mmol) in a round-bottom flask.

-

Add phosphorus oxychloride (POCl₃, 10 mL) carefully under a fume hood.

-

Heat the mixture gently under reflux for 5-7 hours. The reaction mixture will become a clear solution.

-

After completion (monitored by TLC), cool the mixture to room temperature and pour it slowly and carefully onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the effervescence ceases (pH ~7-8).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol or an appropriate solvent.

Synthesis of 1,3,4-Thiadiazoles

Sulfur-containing heterocycles are prevalent in pharmaceuticals, and 1,3,4-thiadiazoles are known for a wide range of biological activities, including antimicrobial and anticancer properties.[15][16] A robust method to synthesize them from our precursor involves reaction with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under acidic conditions.[15][17]

Reaction Causality: The nucleophilic -NH₂ of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate. Subsequent treatment with a strong acid (e.g., concentrated H₂SO₄) protonates the oxygen and sulfur atoms, facilitating intramolecular cyclization and dehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole derivative.

Visualizing 1,3,4-Thiadiazole Synthesis

Caption: Synthesis of 1,3,4-thiadiazoles via a thiosemicarbazide intermediate.

Experimental Protocol: Synthesis of a 1,3,4-Thiadiazole Derivative[17][20]

Step 1: Thiosemicarbazide Intermediate

-

Dissolve this compound (1.94 g, 10 mmol) in absolute ethanol (30 mL).

-

Add an aryl isothiocyanate (e.g., phenyl isothiocyanate) (10 mmol) to the solution.

-

Reflux the mixture for 3-4 hours. A precipitate usually forms upon heating.

-

Cool the reaction mixture, collect the solid by filtration, wash with cold ethanol, and dry. This intermediate is often pure enough for the next step.

Step 2: Cyclization to 1,3,4-Thiadiazole

-

Add the dried thiosemicarbazide intermediate (from Step 1) portion-wise to cold (0-5 °C) concentrated sulfuric acid (15 mL) with constant stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with copious amounts of water until the filtrate is neutral, and then recrystallize from a suitable solvent.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of "privileged structures" in medicinal chemistry, famously represented by antifungal drugs like Fluconazole.[18] One elegant synthesis leverages a thioamide and the hydrazide precursor, using a silver salt to promote the cyclization.[5]

Reaction Causality: This method involves the condensation between the hydrazide and a thioamide. A silver salt (e.g., silver benzoate, AgOBz) acts as a thiophilic Lewis acid, activating the thioamide's sulfur atom. This facilitates the nucleophilic attack by the hydrazide's terminal nitrogen, leading to a cascade of reactions involving cyclization and elimination to form the stable 1,2,4-triazole ring.

Visualizing 1,2,4-Triazole Synthesis

Caption: Silver-mediated synthesis of 1,2,4-triazoles.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative[5]

-

To a stirred suspension of a thioamide (1.0 equiv) and silver benzoate (AgOBz, 2.0 equiv) in dichloromethane (DCM), add acetic acid (3.0 equiv).

-

Add this compound (1.2 equiv) to the mixture.

-

Stir the reaction at room temperature for 15-20 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove silver salts.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired triazole.

Part 3: Biological Significance of Derived Heterocycles

The true value of this compound as a precursor is validated by the diverse biological activities exhibited by its heterocyclic derivatives. The combination of the methoxyphenyl moiety with various heterocyclic cores leads to compounds with significant therapeutic potential.

| Heterocyclic Class | Reported Biological Activities | Key References |

| 1,3,4-Thiadiazoles | Anticancer (breast cancer cell lines), Antimicrobial | [15][16][17] |

| 1,2,4-Triazoles | Anticonvulsant, Antifungal, Analgesic, Anti-inflammatory, Antimicrobial | [18][19] |

| Pyrazoles | Anti-inflammatory, Antimicrobial, Antifungal | [9][20] |

| 1,3,4-Oxadiazoles | Anti-inflammatory, Analgesic, Antibacterial, Antifungal | [2] |

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategic platform for the efficient construction of medicinally relevant heterocyclic compounds. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers in drug discovery and synthetic chemistry. The protocols and mechanistic insights provided in this guide demonstrate how this single precursor can unlock access to a diverse range of molecular architectures, including pyrazoles, oxadiazoles, thiadiazoles, and triazoles.

The continued exploration of new reaction partners and catalytic systems with this precursor will undoubtedly lead to the discovery of novel heterocyclic derivatives with enhanced potency and unique mechanisms of action. As the demand for new therapeutics continues to grow, the strategic application of well-designed precursors like this compound will remain a cornerstone of innovative drug development.

References

-

White, K. L., et al. (2018). Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. PubMed Central. Available at: [Link]

-

Plech, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]

-

Qadeer, G., et al. (2007). This compound. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

-

Novel Substituted 1,3,4-Thiadiazoles: Synthesis and Antimicrobial Activity. (2024). Contento. Available at: [Link]

-

Iska, V. B., & Dudley, G. B. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

-

Plech, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. ResearchGate. Available at: [Link]

-

Balan, G., et al. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available at: [Link]

-

Shvets, N. M., & Shemchuk, L. A. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[5][6][15]triazolo[3,4-b][3][5][6]thiadiazoles. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

-

Plech, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. National Center for Biotechnology Information. Available at: [Link]

-

Sharma, R., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Husain, A., et al. (2015). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. Available at: [Link]

-

Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Available at: [Link]

-

PubChemLite. This compound (C10H14N2O2). Available at: [Link]

-

Qadeer, G., et al. (2007). 3-(3,4,5-Trimethoxyphenyl)propanohydrazide. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Kerimov, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

Ali, A. A., & Al-Masoudi, W. A. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. Available at: [Link]

-

Baktır, Z., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. Available at: [Link]

-

Kumar, A. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

-

Alcázar, J., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Materials Today: Proceedings. Available at: [Link]

-

Al-Ostath, A. I. N., & El-Emam, A. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

-

Al-Jbouri, A. A. J. (2013). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry. Available at: [Link]

-

Dömling, A., et al. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chen, J., et al. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. Available at: [Link]

-

Dömling, A., et al. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Karatasos, K., et al. (2020). Heterocycle Compounds with Antimicrobial Activity. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of pyrazoles. Available at: [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. ijpsr.info [ijpsr.info]

- 3. Sci-Hub. This compound / Acta Crystallographica Section E Structure Reports Online, 2007 [sci-hub.se]

- 4. sci-hub.se [sci-hub.se]

- 5. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 8. This compound | C10H14N2O2 | CID 3694526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 20. jmpcr.samipubco.com [jmpcr.samipubco.com]

Methodological & Application

Synthesis of Novel Bioactive Derivatives from 3-((4-methoxyphenyl)amino)propanehydrazide: A Detailed Guide for Researchers

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic promise is a cornerstone of drug discovery. The scaffold of 3-((4-methoxyphenyl)amino)propanehydrazide presents a compelling starting point for the development of new pharmacological agents. Its inherent structural features—a secondary amine, a flexible propane linker, and a reactive hydrazide moiety—offer a rich platform for chemical modification. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel derivatives originating from this versatile precursor, with a particular focus on compounds exhibiting anticancer and antioxidant properties.

Recent studies have highlighted the significant biological activities of derivatives synthesized from 3-((4-methoxyphenyl)amino)propanehydrazide. These derivatives, incorporating various heterocyclic and functional moieties, have shown promising results in preclinical screenings. For instance, novel 1,3,4-thiadiazole, 1,2,4-triazolin-5-thione, and isoindoline-1,3-dione derivatives have been synthesized and characterized, demonstrating notable cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[1] This underscores the therapeutic potential that can be unlocked through the derivatization of the parent hydrazide.

This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development. It aims to provide not only step-by-step synthetic procedures but also the underlying chemical principles and rationale for the experimental designs.

Core Synthetic Strategies and Mechanistic Insights

The derivatization of 3-((4-methoxyphenyl)amino)propanehydrazide primarily targets the terminal hydrazide group (-CONHNH2). This functional group is a potent nucleophile, readily reacting with a variety of electrophiles to form a diverse array of stable derivatives. The key reaction pathways explored in this guide are:

-

Formation of Semicarbazides and Thiosemicarbazides: Reaction with isocyanates and isothiocyanates, respectively, yields semicarbazide and thiosemicarbazide derivatives. These reactions proceed through a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isocyanate or isothiocyanate.

-